4-IODOSTYRENE
Overview
Description
1-Ethenyl-4-iodobenzene: is an organic compound with the chemical formula C8H7I 4-iodostyrene . This compound consists of a benzene ring substituted with an iodine atom and an ethenyl group. It is a valuable intermediate in organic synthesis and has various applications in scientific research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Ethenyl-4-iodobenzene can be synthesized through several methods. One common method involves the Heck reaction , where iodobenzene reacts with ethylene in the presence of a palladium catalyst and a base. The reaction typically occurs in a solvent such as dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production of 1-ethenyl-4-iodobenzene often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound .
Chemical Reactions Analysis
Types of Reactions: 1-Ethenyl-4-iodobenzene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using reagents such as Grignard reagents or organolithium compounds .
Coupling Reactions: It can participate in Suzuki-Miyaura and Sonogashira coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction Reactions: The ethenyl group can be oxidized to form aldehydes or carboxylic acids, while reduction can yield ethyl-substituted products.
Common Reagents and Conditions:
Palladium Catalysts: Used in coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide.
Solvents: Dimethylformamide (DMF), tetrahydrofuran (THF), and others.
Major Products Formed:
Substituted Benzenes: Depending on the reagents used, various substituted benzenes can be formed.
Coupled Products: Such as stilbenes and other complex organic molecules.
Scientific Research Applications
1-Ethenyl-4-iodobenzene has numerous applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.
Material Science: It is employed in the production of polymers and advanced materials.
Biological Research: It serves as a building block for the synthesis of biologically active molecules.
Environmental Research: It is used in the development of sensors and detection systems for environmental monitoring.
Mechanism of Action
The mechanism of action of 1-ethenyl-4-iodobenzene involves its reactivity towards various reagents and catalysts. The iodine atom and the ethenyl group provide sites for chemical reactions, allowing the compound to participate in substitution, coupling, and other reactions. The molecular targets and pathways involved depend on the specific reactions and applications .
Comparison with Similar Compounds
Iodobenzene: Consists of a benzene ring with an iodine atom.
4-Bromostyrene: Similar structure but with a bromine atom instead of iodine.
4-Chlorostyrene: Contains a chlorine atom instead of iodine.
Uniqueness: 1-Ethenyl-4-iodobenzene is unique due to the presence of both an iodine atom and an ethenyl group, which provide versatile reactivity in various chemical reactions. This makes it a valuable intermediate in organic synthesis and a useful compound in scientific research .
Properties
IUPAC Name |
1-ethenyl-4-iodobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7I/c1-2-7-3-5-8(9)6-4-7/h2-6H,1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWHSBYQFELZKKS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC=C(C=C1)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
24936-53-6 | |
Record name | Benzene, 1-ethenyl-4-iodo-, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=24936-53-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID40451774 | |
Record name | p-IODOSTYRENE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40451774 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2351-50-0 | |
Record name | p-IODOSTYRENE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40451774 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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